molecular formula C14H12ClNO5 B15164619 5-Methyl-2-phenyl[1,3]oxazolo[3,2-a]pyridin-4-ium perchlorate CAS No. 174811-44-0

5-Methyl-2-phenyl[1,3]oxazolo[3,2-a]pyridin-4-ium perchlorate

Cat. No.: B15164619
CAS No.: 174811-44-0
M. Wt: 309.70 g/mol
InChI Key: WGSSRBLUCZGNFG-UHFFFAOYSA-M
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Description

5-Methyl-2-phenyl[1,3]oxazolo[3,2-a]pyridin-4-ium perchlorate is a heterocyclic compound that belongs to the oxazole family. This compound is known for its unique structural features, which include a fused oxazole and pyridine ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-phenyl[1,3]oxazolo[3,2-a]pyridin-4-ium perchlorate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with phenacyl bromide in the presence of a base, followed by cyclization to form the oxazole ring. The resulting compound is then treated with perchloric acid to obtain the perchlorate salt .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-phenyl[1,3]oxazolo[3,2-a]pyridin-4-ium perchlorate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while reduction can produce various reduced forms of the compound .

Scientific Research Applications

5-Methyl-2-phenyl[1,3]oxazolo[3,2-a]pyridin-4-ium perchlorate has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Methyl-2-phenyl[1,3]oxazolo[3,2-a]pyridin-4-ium perchlorate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-2-phenyl[1,3]oxazolo[3,2-a]pyridin-4-ium perchlorate is unique due to its fused ring system, which imparts specific chemical and biological properties. This structural feature distinguishes it from other oxazole and pyridine derivatives, making it a valuable compound for various research applications .

Properties

CAS No.

174811-44-0

Molecular Formula

C14H12ClNO5

Molecular Weight

309.70 g/mol

IUPAC Name

5-methyl-2-phenyl-[1,3]oxazolo[3,2-a]pyridin-4-ium;perchlorate

InChI

InChI=1S/C14H12NO.ClHO4/c1-11-6-5-9-14-15(11)10-13(16-14)12-7-3-2-4-8-12;2-1(3,4)5/h2-10H,1H3;(H,2,3,4,5)/q+1;/p-1

InChI Key

WGSSRBLUCZGNFG-UHFFFAOYSA-M

Canonical SMILES

CC1=[N+]2C=C(OC2=CC=C1)C3=CC=CC=C3.[O-]Cl(=O)(=O)=O

Origin of Product

United States

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